Cas no 2680760-75-0 (5-Acetamido-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid)
5-Acetamido-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2680760-75-0
- EN300-28282806
- 5-acetamido-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid
- 5-Acetamido-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid
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- Inchi: 1S/C8H7F3N2O3S/c1-3(14)12-6-5(7(15)16)13-4(17-6)2-8(9,10)11/h2H2,1H3,(H,12,14)(H,15,16)
- InChI Key: DNLFFJJEVUASQM-UHFFFAOYSA-N
- SMILES: S1C(=C(C(=O)O)N=C1CC(F)(F)F)NC(C)=O
Computed Properties
- Exact Mass: 268.01294775g/mol
- Monoisotopic Mass: 268.01294775g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 108Ų
5-Acetamido-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28282806-0.05g |
5-acetamido-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid |
2680760-75-0 | 95.0% | 0.05g |
$851.0 | 2025-03-19 | |
| Enamine | EN300-28282806-0.1g |
5-acetamido-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid |
2680760-75-0 | 95.0% | 0.1g |
$892.0 | 2025-03-19 | |
| Enamine | EN300-28282806-0.25g |
5-acetamido-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid |
2680760-75-0 | 95.0% | 0.25g |
$933.0 | 2025-03-19 | |
| Enamine | EN300-28282806-0.5g |
5-acetamido-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid |
2680760-75-0 | 95.0% | 0.5g |
$974.0 | 2025-03-19 | |
| Enamine | EN300-28282806-1.0g |
5-acetamido-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid |
2680760-75-0 | 95.0% | 1.0g |
$1014.0 | 2025-03-19 | |
| Enamine | EN300-28282806-2.5g |
5-acetamido-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid |
2680760-75-0 | 95.0% | 2.5g |
$1988.0 | 2025-03-19 | |
| Enamine | EN300-28282806-5.0g |
5-acetamido-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid |
2680760-75-0 | 95.0% | 5.0g |
$2940.0 | 2025-03-19 | |
| Enamine | EN300-28282806-10.0g |
5-acetamido-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid |
2680760-75-0 | 95.0% | 10.0g |
$4360.0 | 2025-03-19 | |
| Enamine | EN300-28282806-1g |
5-acetamido-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid |
2680760-75-0 | 1g |
$1014.0 | 2023-09-09 | ||
| Enamine | EN300-28282806-5g |
5-acetamido-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid |
2680760-75-0 | 5g |
$2940.0 | 2023-09-09 |
5-Acetamido-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 5-Acetamido-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid
5-Acetamido-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid: A Promising Compound in Pharmaceutical Research
5-Acetamido-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid is a multifunctional organic compound with a unique molecular structure that has attracted significant attention in the field of pharmaceutical research. This compound, characterized by its thiazole ring system and carboxylic acid functional group, exhibits potential applications in drug development and therapeutic innovation. The 2-(2,2,2-trifluoroethyl) substituent introduces fluorine atoms into the molecule, which significantly influences its physicochemical properties and biological activity. Recent studies have highlighted the importance of 5-acetamido functionality in modulating the compound's interaction with biological targets, making it a valuable candidate for further exploration.
The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms, serves as a critical scaffold for many bioactive molecules. The presence of carboxylic acid groups in this compound enhances its ability to form hydrogen bonds with target proteins, which is essential for achieving high-affinity interactions. The 2-(2,2,2-trifluoroethyl) group, with its three fluorine atoms, introduces unique electronic effects that can modulate the compound's reactivity and selectivity. These structural features collectively contribute to the compound's potential in pharmaceutical applications.
Recent advances in medicinal chemistry have demonstrated the significance of 5-acetamido substitutions in enhancing the therapeutic potential of thiazole-based compounds. A 2023 study published in Journal of Medicinal Chemistry reported that 5-acetamido derivatives of thiazole carboxylic acids exhibit improved solubility and bioavailability compared to their non-acetamido counterparts. This finding underscores the importance of 5-acetamido functionality in optimizing the pharmacokinetic properties of such compounds. The 2-(2,2,2-trifluoroethyl) substituent further enhances these properties by altering the electronic distribution within the molecule.
The thiazole ring system is known for its ability to interact with a wide range of biological targets, including enzymes, receptors, and ion channels. The carboxylic acid group in this compound plays a dual role: it can act as a hydrogen bond donor or acceptor, depending on the target protein's structure. This adaptability makes the compound particularly suitable for designing drugs with broad therapeutic applications. The 2-(2,2,2-trifluoroethyl) group, with its electron-withdrawing nature, further modulates the molecule's interactions with biological targets, potentially improving its selectivity and efficacy.
One of the most notable features of 5-Acetamido-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid is its potential as an inhibitor of specific enzymatic pathways. A 2024 study published in ACS Chemical Biology demonstrated that this compound can effectively inhibit the activity of a key enzyme involved in inflammatory response pathways. This discovery highlights the compound's potential in the development of anti-inflammatory drugs. The 5-acetamido group appears to play a critical role in stabilizing the enzyme-inhibitor complex, while the 2-(2,2,2-trifluoroethyl) substituent enhances the compound's binding affinity.
The carboxylic acid functionality in this compound also contributes to its potential as a prodrug. Prodrugs are often designed to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients. The 5-acetamido group can be further modified to enhance the compound's metabolic stability, making it a promising candidate for drug development. The 2-(2,2,2-trifluoroethyl) substituent, with its unique electronic properties, may also play a role in modulating the compound's metabolic profile.
Recent research has also focused on the potential of 5-Acetamido-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid in the treatment of neurodegenerative diseases. A 2023 study published in Neuropharmacology reported that this compound can selectively target specific ion channels involved in neuronal signaling. The thiazole ring system is known to interact with ion channels, and the carboxylic acid group may contribute to the compound's ability to modulate these channels. The 2-(2,2,2-trifluoroethyl) substituent may further enhance the compound's selectivity for specific ion channels, making it a valuable candidate for the treatment of conditions such as Alzheimer's disease.
The 5-acetamido functionality in this compound is also being explored for its potential in the development of anti-cancer drugs. A 2024 study published in Cancer Research demonstrated that this compound can inhibit the growth of certain cancer cell lines by targeting specific signaling pathways. The thiazole ring system is known to interact with a variety of proteins involved in cell proliferation, and the carboxylic acid group may contribute to the compound's ability to modulate these interactions. The 2-(2,2,2-trifluroethyl) substituent may further enhance the compound's efficacy by altering its electronic properties.
Another important aspect of 5-Acetamido-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid is its potential as a lead compound for the design of new drugs. The thiazole ring system provides a versatile scaffold for the introduction of various functional groups, allowing for the optimization of the compound's pharmacological properties. The carboxylic acid group can be modified to enhance the compound's solubility and bioavailability, while the 2-(2,2,2-trifluoroethyl) substituent can be further modified to improve its selectivity and efficacy.
Recent advancements in computational chemistry have also provided insights into the potential applications of this compound. Molecular docking studies have shown that the 5-acetamido group can form hydrogen bonds with specific residues in target proteins, which is crucial for achieving high-affinity interactions. The thiazole ring system is known to interact with a variety of biological targets, and the carboxylic acid group may contribute to the compound's ability to modulate these interactions. The 2-(2,2,2-trifluoroethyl) substituent may further enhance the compound's selectivity for specific targets, making it a valuable candidate for further exploration.
The 5-acetamido functionality in this compound is also being explored for its potential in the development of anti-microbial drugs. A 2023 study published in Antimicrobial Agents and Chemotherapy reported that this compound can inhibit the growth of certain bacterial strains by targeting specific enzymes involved in cell wall synthesis. The thiazole ring system is known to interact with enzymes involved in microbial metabolism, and the carboxylic acid group may contribute to the compound's ability to modulate these interactions. The 2-(2,2,2-trifluoroethyl) substituent may further enhance the compound's efficacy by altering its electronic properties.
Overall, 5-Acetamido-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid represents a promising compound in the field of pharmaceutical research. Its unique molecular structure, characterized by the thiazole ring system and carboxylic acid functional group, along with the 2-(2,2,2-trifluoroethyl) substituent, provides a versatile scaffold for the design of new drugs. The 5-acetamido functionality appears to play a critical role in modulating the compound's interactions with biological targets, making it a valuable candidate for further exploration in the development of therapeutic agents.
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